molecular formula C9H8FNO B11916525 5-Fluoro-2-methyl-1H-indol-4-OL CAS No. 1260774-25-1

5-Fluoro-2-methyl-1H-indol-4-OL

Cat. No.: B11916525
CAS No.: 1260774-25-1
M. Wt: 165.16 g/mol
InChI Key: CYWKWHIZROSYTJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-1H-indol-4-OL: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The presence of a fluorine atom and a hydroxyl group on the indole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-1H-indol-4-OL typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 2-methylindole.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced via a hydroxylation reaction using reagents like m-chloroperbenzoic acid (m-CPBA) or other suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) can also be fine-tuned to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-1H-indol-4-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

    Oxidation: Formation of 5-fluoro-2-methyl-1H-indole-4-one.

    Reduction: Formation of 5-fluoro-2-methylindole.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-methyl-1H-indol-4-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-1H-indol-4-OL depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Lacks the methyl and hydroxyl groups, making it less versatile in certain applications.

    2-Methylindole: Lacks the fluorine and hydroxyl groups, resulting in different chemical and biological properties.

    4-Hydroxyindole:

Uniqueness

5-Fluoro-2-methyl-1H-indol-4-OL is unique due to the combination of the fluorine atom, methyl group, and hydroxyl group on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1260774-25-1

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

5-fluoro-2-methyl-1H-indol-4-ol

InChI

InChI=1S/C9H8FNO/c1-5-4-6-8(11-5)3-2-7(10)9(6)12/h2-4,11-12H,1H3

InChI Key

CYWKWHIZROSYTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2O)F

Origin of Product

United States

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